molecular formula C23H20N2O3 B7694824 N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B7694824
M. Wt: 372.4 g/mol
InChI Key: FNQKAIRGOKUWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Oprea1_850581, also known as N-benzyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide, HMS1680D01, or N-benzyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide, is a small molecule with potential therapeutic applications. The primary targets of this compound are currently under investigation .

Mode of Action

The mode of action of Oprea1_850581 involves its interaction with its targets. It is believed to bind to the ligand-binding domain of its targets, blocking their transcriptional activity in both wild-type and mutant forms . This interaction results in changes at the molecular level, potentially influencing cellular processes.

Biochemical Pathways

It is known that the compound’s interaction with its targets can influence various cellular processes

Pharmacokinetics

The pharmacokinetics of Oprea1_850581, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic potential . Detailed studies are required to outline these properties and their impact on the compound’s bioavailability.

Result of Action

The molecular and cellular effects of Oprea1_850581’s action are subject to ongoing research. Preliminary studies suggest that the compound may have significant effects at the molecular level, potentially influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_850581 . Factors such as temperature, pH, light, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Understanding these factors is crucial for optimizing the compound’s therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the furan-2-carboxamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-16-9-10-20-18(12-16)13-19(22(26)24-20)15-25(14-17-6-3-2-4-7-17)23(27)21-8-5-11-28-21/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQKAIRGOKUWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.